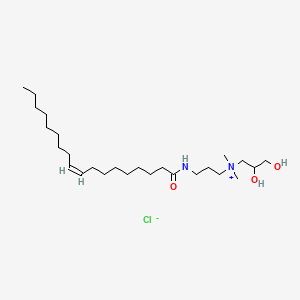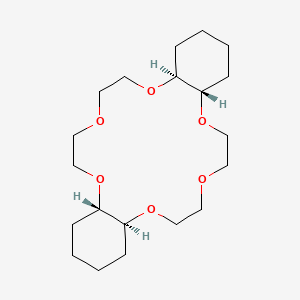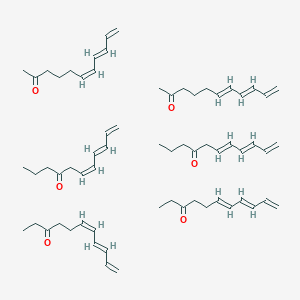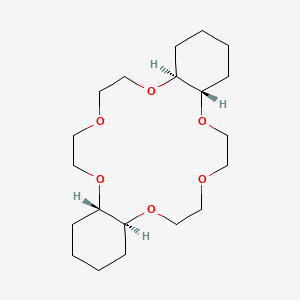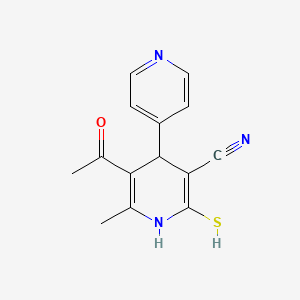
(+)-Cavicularin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Cavicularin is a naturally occurring compound known for its unique structural properties and potential applications in various scientific fields. It is a type of sesquiterpene, which are a class of terpenes consisting of three isoprene units. The compound is notable for its complex molecular structure and has been the subject of extensive research due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Cavicularin involves several steps, typically starting from simpler organic molecules. One common synthetic route includes the cyclization of a precursor molecule under specific conditions to form the core structure of this compound. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic chemistry have made it possible to produce this compound in larger quantities through optimized reaction conditions and the use of more efficient catalysts.
化学反应分析
Types of Reactions
(+)-Cavicularin undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced forms of the compound.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation reactions may produce various oxides, while reduction reactions may yield different reduced forms of the compound.
科学研究应用
(+)-Cavicularin has several scientific research applications, including:
Chemistry: It is used as a model compound for studying complex organic reactions and for developing new synthetic methods.
Biology: Research has shown that this compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: this compound is used in the development of new materials and as a precursor for synthesizing other complex organic compounds.
作用机制
The mechanism of action of (+)-Cavicularin involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to modulate various biochemical pathways, leading to its observed biological effects. For example, it may interact with enzymes or receptors, altering their activity and resulting in changes in cellular processes.
相似化合物的比较
(+)-Cavicularin can be compared with other similar compounds, such as other sesquiterpenes. Some similar compounds include:
Farnesol: Another sesquiterpene with similar structural properties but different biological activities.
Bisabolol: Known for its anti-inflammatory properties, bisabolol shares some structural similarities with this compound.
Nerolidol: This compound has similar chemical properties and is used in various applications, including as a fragrance and in pharmaceuticals.
属性
| 178734-41-3 | |
分子式 |
C28H22O4 |
分子量 |
422.5 g/mol |
IUPAC 名称 |
14-oxahexacyclo[13.9.3.210,13.02,7.019,27.022,26]nonacosa-1(24),2(7),3,5,10(29),11,13(28),15,17,19(27),22,25-dodecaene-5,16,24-triol |
InChI |
InChI=1S/C28H22O4/c29-20-8-11-22-18(13-20)4-1-16-2-9-21(10-3-16)32-28-25(30)12-7-17-5-6-19-14-26(31)24(22)15-23(19)27(17)28/h2-3,7-15,29-31H,1,4-6H2 |
InChI 键 |
MCFLLKAHGNIXPF-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC(=C2)O)C3=C(C=C4CCC5=C(C4=C3)C(=C(C=C5)O)OC6=CC=C1C=C6)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






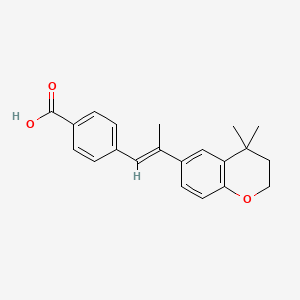


![sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide](/img/structure/B12777210.png)
